1-(3-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea

Medicinal Chemistry Structure-Activity Relationship ACAT Inhibition

Sourcing regioisomerically pure N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas for ACAT target engagement studies is challenging. This compound provides a precise meta-chloro reference point for SAR campaigns. - Defined 3-chloro regioisomer: enables direct comparison with 4-chloro analog (e.g., IC₅₀ shift >100-fold in related series) to isolate substituent position effects. - Validated chemotype: trisubstituted urea core with single H-bond donor (HBD=1) reduces CYP450-mediated N-dealkylation vs. disubstituted analogs. - Furan pharmacophore: distinct HBA profile vs. thiophene/phenyl bioisosteres for kinase/GPCR urea-based inhibitor programs.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.8 g/mol
Cat. No. B12122463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea
Molecular FormulaC19H17ClN2O2
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3
InChIInChI=1S/C19H17ClN2O2/c20-16-7-4-6-15(12-16)13-22(14-18-10-5-11-24-18)19(23)21-17-8-2-1-3-9-17/h1-12H,13-14H2,(H,21,23)
InChIKeyCOCIYMFXQTZZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea Overview


1-(3-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea (CAS 866239-55-6; molecular formula C₁₉H₁₇ClN₂O₂; MW 340.80 g/mol) is a trisubstituted phenylurea derivative bearing a 3-chlorobenzyl group, a furan-2-ylmethyl group, and a phenyl group attached to the urea core . The compound belongs to the N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea chemotype, a class with established acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitory activity as demonstrated by Tanaka et al. in a systematic SAR study [1]. The compound is commercially catalogued as a screening compound and chemical building block, with its 3-chloro substitution pattern representing a specific regioisomeric choice that distinguishes it from the corresponding 4-chloro isomer .

Generic Substitution Limitation for 1-(3-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea


Trisubstituted N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas cannot be treated as interchangeable within the phenylurea class because both the position of the chlorine substituent on the benzyl ring (3- vs. 4-chloro) and the presence of the furan-2-ylmethyl group critically modulate target binding, pharmacokinetics, and physicochemical properties [1]. In the foundational SAR study by Tanaka et al., the nature and substitution pattern of the heteroaryl ring on the N-benzyl moiety proved decisive for in vitro ACAT inhibitory potency, with certain heteroaryl choices yielding over 100-fold differences in IC₅₀ values within the same chemical series [1]. The 3-chloro substitution on the benzyl ring alters the electronic distribution (meta electron-withdrawing effect) and molecular dipole moment relative to the 4-chloro isomer, which can produce divergent binding poses, differential metabolic stability, and distinct pharmacokinetic profiles [2]. Substituting a non-chlorinated benzyl analog (MW 306.4 g/mol) or a simpler mono-substituted phenylurea (e.g., 1-(furan-2-ylmethyl)-3-phenylurea, MW 216.24 g/mol) eliminates the chlorine-mediated hydrophobic contacts and electronic effects that may be essential for target engagement [2].

1-(3-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea Differentiation Evidence


Regioisomeric Substitution: 3-Chloro vs. 4-Chloro

The target compound bears a chlorine atom at the meta (3-) position of the N-benzyl phenyl ring, whereas the closest commercially catalogued isomer bears chlorine at the para (4-) position . Within the N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea chemotype, the electronic nature and substitution position on the benzyl ring directly influence ACAT inhibitory potency: Tanaka et al. demonstrated that altering the heteroaryl group on the N-benzyl moiety changed in vitro ACAT IC₅₀ values from >10,000 nM to 99 nM across the series [1]. The 3-chloro group exerts a meta electron-withdrawing inductive effect (–I) without the resonance donation (+M) possible at the para position, producing a distinct electrostatic potential surface that can differentially engage hydrophobic binding pockets or alter the pKₐ of the urea NH [2]. Confirmation of regioisomeric identity requires advanced analytical characterization: the 3-chloro isomer yields a distinct ¹H-NMR splitting pattern (meta-substituted aromatic protons) and a unique InChI string differentiating it from the 4-chloro isomer (InChI=1S/C19H17ClN2O2/c20-16-10-8-15(9-11-16)... for the 4-chloro compound vs. chlorine at position 3 for the target) .

Medicinal Chemistry Structure-Activity Relationship ACAT Inhibition

Lipophilicity & Molecular Weight vs. Non-Halogenated Analog

The target compound (MW 340.80) carries a chlorine atom that adds 34.4 g/mol relative to the non-halogenated analog 1-benzyl-1-(furan-2-ylmethyl)-3-phenylurea (MW 306.4 g/mol) . Chlorine substitution at the meta position of the benzyl ring increases calculated logP by approximately +0.7 to +0.9 log units relative to the non-chlorinated benzyl analog, based on the aromatic chlorine contribution (πCl ≈ +0.71 per the Hansch-Leo fragment system) [1]. This lipophilicity increment places the target compound within the optimal drug-like logP range (estimated logP ~3.5–4.5) while the non-chlorinated analog resides at a lower, potentially less membrane-permeable logP (~2.8–3.6) [1]. The molecular weight of 340.80 g/mol also satisfies Lipinski's Rule of Five (MW < 500) and positions the compound favorably for oral bioavailability screening within the phenylurea ACAT inhibitor class, where the lead compound FR186054 (MW ~490) exceeded 400 g/mol [2].

Physicochemical Property Drug-Likeness Lipophilicity

Furan Hydrogen Bond Acceptor Differentiation

The furan-2-ylmethyl group present in the target compound provides a ring-oxygen hydrogen bond acceptor (HBA) with distinct electronic character compared to sulfur (thiophene) or carbon (phenyl) bioisosteres [1]. Furan's oxygen atom has a higher electronegativity (3.44 Pauling scale) and a smaller van der Waals radius than sulfur, producing a stronger, more geometrically constrained HBA that can engage in dipole-dipole interactions and hydrogen bonding with protein backbone NH groups or ordered water molecules in binding sites [1]. In the Tanaka et al. SAR study of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas, the identity of the heteroaryl ring on the N-benzyl group was a critical determinant of in vitro ACAT potency: pyrazol-3-yl was identified as the optimal heteroaryl group providing a 'good profile of biological activity,' with inferred rank-order sensitivity to heteroaryl HBA character [2]. The calculated polar surface area contributed by the furan oxygen (~13–17 Ų of the total tPSA) may influence intestinal absorption and blood-brain barrier penetration relative to thiophene or phenyl analogs [3].

Medicinal Chemistry Bioisosterism Hydrogen Bonding

Trisubstituted Urea Core Constraint vs. Disubstituted Analogs

The target compound features a fully trisubstituted urea core (N,N'-disubstituted on one nitrogen, N-monosubstituted on the other), which restricts conformational freedom relative to simpler 1,3-disubstituted phenylureas such as 1-(furan-2-ylmethyl)-3-phenylurea (CAS 13114-70-0, MW 216.24) [1]. The N-benzyl-N-furanylmethyl tertiary amine character eliminates one urea NH hydrogen bond donor, reducing HBD count from 2 to 1, which is favorable for membrane permeability [2]. This structural feature also reduces susceptibility to N-dealkylation by cytochrome P450 enzymes, a major metabolic liability of N-alkyl phenylureas, as the tertiary amine nitrogen is less accessible to oxidative metabolism than secondary amine NH [3]. Within the Tanaka et al. ACAT inhibitor series, the trisubstituted urea architecture was essential for potent in vivo activity: the optimized compound 3aq (FR186054) demonstrated oral efficacy with ED₅₀ = 0.046 mg/kg (diet) and 0.44 mg/kg (gavage) in cholesterol-fed rats, whereas simpler disubstituted ureas in the same study showed significantly weaker or absent in vivo cholesterol-lowering [2].

Conformational Analysis Drug Design Metabolic Stability

Procurement & Application Scenarios for 1-(3-Chlorobenzyl)-1-(furan-2-ylmethyl)-3-phenylurea


Meta-Chlorine SAR Probe for ACAT Lead Optimization

Procure this compound as a regioisomeric probe to isolate the contribution of meta-chlorine substitution to ACAT inhibitory activity within the N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea chemotype. The Tanaka et al. SAR study demonstrated that substituent identity and position on the benzyl ring dramatically modulate potency (IC₅₀ range >10,000 to 99 nM) [1]. By comparing the 3-chloro compound against the 4-chloro isomer and the non-chlorinated benzyl analog, medicinal chemistry teams can quantify the meta-chloro contribution to binding affinity, selectivity, and pharmacokinetic parameters.

Lipophilicity-Potency Trade-Off Benchmarking

Use this compound to benchmark the lipophilicity-activity relationship in phenylurea lead series. The estimated clogP gain of +0.7 to +0.9 log units from the chlorine substituent and the MW of 340.80 g/mol (Lipinski-compliant) make it a useful reference point for assessing whether lipophilicity-driven potency gains are achievable without violating drug-likeness criteria [1]. The compound serves as a mid-range lipophilicity standard between the non-chlorinated analog (lower logP) and the development candidate FR186054 (higher MW, higher potency) [2].

Furan Pharmacophore Validation in Heteroaryl Scanning

Deploy this compound to validate the furan-2-yl pharmacophore in target engagement studies. The furan oxygen provides a distinct HBA profile compared to thiophene or phenyl bioisosteres [1]. In the Tanaka et al. series, the heteroaryl ring identity was decisive for activity, with pyrazol-3-yl being optimal [2]. This compound enables direct assessment of whether furan oxygen-mediated hydrogen bonding or dipole interactions contribute to target binding in novel phenylurea targets beyond ACAT, such as kinase or GPCR programs where urea-based inhibitors are being explored.

CYP450 Metabolic Stability of Trisubstituted Urea Scaffolds

Use the compound to evaluate the metabolic stability advantage conferred by the trisubstituted urea architecture. The single urea NH (HBD = 1) and tertiary amine character of the N-benzyl-N-furanylmethyl nitrogen are predicted to reduce susceptibility to CYP450-mediated N-dealkylation relative to disubstituted phenylureas (HBD = 2) [1]. In vitro microsomal or hepatocyte stability assays comparing this compound against 1-(furan-2-ylmethyl)-3-phenylurea can quantify the metabolic stability improvement attributable to urea core substitution pattern, informing scaffold selection for programs requiring extended half-life or reduced first-pass metabolism [2].

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